molecular formula C10H10N4O B14900308 n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide

n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide

Cat. No.: B14900308
M. Wt: 202.21 g/mol
InChI Key: BKRKZNIMLBDGBR-UHFFFAOYSA-N
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Description

N-Allyl-1H-benzo[d][1,2,3]triazole-5-carboxamide (CAS 1427939-24-9) is a benzo-triazole derivative designed for research and development applications, particularly as a key intermediate in the synthesis of novel bioactive molecules. The compound features a 1,2,3-triazole ring system, a privileged scaffold in medicinal chemistry known for its stability, ability to form hydrogen bonds, and participation in π-π stacking interactions, which are crucial for binding to biological targets . The structural motif of the 1,2,3-triazole ring is extensively utilized in click chemistry, making this compound a versatile building block for creating molecular hybrids and conjugates . Researchers value 1,2,3-triazole-containing compounds for their broad spectrum of investigated biological activities, which include serving as cholinesterase inhibitors for neurodegenerative disease research , antimicrobial agents , and anticancer leads . The allyl substituent on the triazole nitrogen provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N-prop-2-enyl-2H-benzotriazole-5-carboxamide

InChI

InChI=1S/C10H10N4O/c1-2-5-11-10(15)7-3-4-8-9(6-7)13-14-12-8/h2-4,6H,1,5H2,(H,11,15)(H,12,13,14)

InChI Key

BKRKZNIMLBDGBR-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC2=NNN=C2C=C1

Origin of Product

United States

Preparation Methods

Procedure for Direct N-Alkylation

The most straightforward approach for preparing n-Allyl-1h-benzo[d]triazole-5-carboxamide involves the direct N-alkylation of 1h-benzo[d]triazole-5-carboxamide with allyl bromide. This method resembles the synthesis of 1-isopropyl-1H-benzo[d]triazole-5-carboxamides described in the literature.

Detailed Procedure:

  • A suspension of 1H-benzo[d]triazole-5-carboxamide (1.0 g, 6.13 mmol) in anhydrous DMF (15 mL) is treated with potassium carbonate (1.7 g, 12.26 mmol, 2.0 equiv).
  • The mixture is stirred at room temperature for 30 minutes to ensure deprotonation.
  • Allyl bromide (0.64 mL, 7.36 mmol, 1.2 equiv) is added dropwise at room temperature.
  • The reaction mixture is heated at 65°C for 6-8 hours with monitoring by TLC.
  • After completion, the mixture is cooled to room temperature and poured into ice-cold water (50 mL).
  • The resulting precipitate is collected by filtration, or the product is extracted with ethyl acetate (3 × 30 mL).
  • The organic layer is washed with water (3 × 20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography using a gradient of hexane/ethyl acetate (7:3 to 1:1) to afford n-Allyl-1h-benzo[d]triazole-5-carboxamide.

The expected yield ranges from 65-75% based on similar reactions reported in the literature.

Regioselectivity Considerations

A significant challenge in the N-alkylation of benzotriazoles is controlling regioselectivity, as the alkylation can occur at either the N-1 or N-2 position, leading to isomeric products. Studies have shown that the reaction conditions and substituents on the benzotriazole ring can influence the ratio of N-1/N-2 alkylation products.

Table 1. Factors Affecting Regioselectivity in N-Alkylation of Benzotriazoles

Factor Effect on N-1/N-2 Ratio
Solvent polarity Higher polarity favors N-1 alkylation
Base strength Stronger bases favor N-2 alkylation
Temperature Higher temperatures generally favor N-1 alkylation
Reaction time Longer times may lead to isomerization
Substituents at C-5 Electron-withdrawing groups favor N-1 alkylation

The carboxamide group at the C-5 position typically favors N-1 alkylation due to its electron-withdrawing nature, which makes the N-1 position more acidic than N-2.

Amidation of n-Allyl-1h-benzo[d]triazole-5-carboxylic Acid

Two-Step Synthesis via Carboxylic Acid

An alternative approach involves the preparation of n-Allyl-1h-benzo[d]triazole-5-carboxamide through amidation of the corresponding carboxylic acid:

Step 1: Preparation of n-Allyl-1h-benzo[d]triazole-5-carboxylic acid

  • 1H-benzo[d]triazole-5-carboxylic acid (1.0 g, 6.13 mmol) is suspended in acetone (20 mL).
  • Potassium carbonate (1.7 g, 12.26 mmol) is added, and the mixture is stirred for 30 minutes.
  • Allyl bromide (0.64 mL, 7.36 mmol) is added dropwise, and the reaction is heated at reflux for 8 hours.
  • After cooling, the solvent is removed, and the residue is dissolved in water (30 mL).
  • The aqueous layer is acidified to pH 3-4 with 1N HCl, causing precipitation of the product.
  • The solid is collected by filtration, washed with water, and dried to yield n-Allyl-1h-benzo[d]triazole-5-carboxylic acid.

Step 2: Conversion to Carboxamide

  • n-Allyl-1h-benzo[d]triazole-5-carboxylic acid (1.0 g, 4.9 mmol) is dissolved in DMF (15 mL).
  • HOBt (0.66 g, 4.9 mmol), EDC-HCl (0.94 g, 4.9 mmol), and triethylamine (0.68 mL, 4.9 mmol) are added sequentially.
  • The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
  • A solution of ammonia in dioxane (2M, 3.7 mL, 7.4 mmol) is added.
  • The reaction is continued at room temperature for 12-24 hours.
  • After completion (monitored by TLC), the reaction mixture is poured into water (50 mL) and extracted with ethyl acetate (3 × 30 mL).
  • The combined organic layers are washed with water, dried over sodium sulfate, and concentrated.
  • The crude product is purified by column chromatography to yield n-Allyl-1h-benzo[d]triazole-5-carboxamide.

The overall yield for this two-step process typically ranges from 55-65%.

Alternative Coupling Methods

Several coupling reagents can be used for the amidation step, each offering different advantages:

Table 2. Comparison of Coupling Reagents for Amidation

Coupling System Advantages Limitations Expected Yield (%)
HOBt/EDC-HCl Low racemization, water-soluble by-products Moderate reactivity 60-70
HATU/DIPEA High reactivity, suitable for hindered substrates Expensive, toxic by-products 70-85
T3P/Et₃N Low epimerization, easy workup Moisture sensitive 65-75
CDI/DBU Mild conditions, inexpensive Lower yields with sterically hindered acids 50-65
PyBOP/NMM Effective for difficult couplings Requires anhydrous conditions 65-80

For the synthesis of n-Allyl-1h-benzo[d]triazole-5-carboxamide, the HOBt/EDC-HCl system provides a good balance of reactivity, cost, and ease of handling.

Methyl Ester Aminolysis Route

Procedure via Methyl Ester Intermediate

A third approach involves the preparation of n-Allyl-1h-benzo[d]triazole-5-carboxamide through aminolysis of the corresponding methyl ester. This method is analogous to the synthesis described for related benzotriazole compounds.

Step 1: Preparation of Methyl n-Allyl-1h-benzo[d]triazole-5-carboxylate

  • Methyl 1H-benzo[d]triazole-5-carboxylate (1.0 g, 5.64 mmol) is dissolved in DMF (15 mL).
  • Potassium carbonate (1.56 g, 11.28 mmol) is added, and the mixture is stirred for 30 minutes.
  • Allyl bromide (0.59 mL, 6.77 mmol) is added dropwise, and the reaction is heated at 65°C for 6-8 hours.
  • After completion (monitored by TLC), the mixture is poured into water (50 mL) and extracted with ethyl acetate (3 × 30 mL).
  • The combined organic layers are washed with water, dried over sodium sulfate, and concentrated.
  • The crude product is purified by column chromatography to yield methyl n-Allyl-1h-benzo[d]triazole-5-carboxylate.

Step 2: Aminolysis of Methyl Ester

  • Methyl n-Allyl-1h-benzo[d]triazole-5-carboxylate (1.0 g, 4.6 mmol) is dissolved in methanol (15 mL).
  • Ammonium hydroxide (28-30% NH₃, 5 mL, excess) is added.
  • The reaction mixture is heated in a sealed tube at 60-80°C for 8-12 hours.
  • After completion (monitored by TLC), the solvent is evaporated under reduced pressure.
  • The crude product is recrystallized from ethanol or purified by column chromatography to yield n-Allyl-1h-benzo[d]triazole-5-carboxamide.

This method typically provides yields of 70-85%.

Mechanism and Optimization

The aminolysis of the methyl ester proceeds through a tetrahedral intermediate formed by the nucleophilic attack of ammonia on the carbonyl carbon. Several factors can influence the efficiency of this reaction:

Table 3. Optimization Parameters for Methyl Ester Aminolysis

Parameter Optimal Condition Effect on Yield
Temperature 70-80°C Higher temperatures accelerate reaction but may cause side reactions
Ammonia concentration 5-10 equivalents Excess ammonia drives the reaction to completion
Solvent MeOH/THF mixture (3:1) Improves solubility of starting material and product
Pressure Sealed vessel Prevents ammonia loss during heating
Reaction time 8-12 hours Longer times may be needed for complete conversion

The presence of the electron-withdrawing benzotriazole ring enhances the electrophilicity of the carbonyl carbon, facilitating the aminolysis reaction.

Alternative Approach: Reduction of Nitrile

Three-Step Synthesis via Nitrile Intermediate

An alternative approach involves the preparation of n-Allyl-1h-benzo[d]triazole-5-carboxamide through selective hydration of the corresponding nitrile:

Step 1: Preparation of 1H-benzo[d]triazole-5-carbonitrile

  • 5-Amino-1H-benzo[d]triazole (1.0 g, 7.5 mmol) is dissolved in aqueous HCl (6M, 10 mL) and cooled to 0-5°C.
  • A solution of sodium nitrite (0.57 g, 8.25 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5°C.
  • After complete addition, the mixture is stirred for 30 minutes at 0-5°C.
  • A solution of potassium cyanide (0.54 g, 8.25 mmol) and copper(I) cyanide (0.67 g, 7.5 mmol) in water (10 mL) is added dropwise.
  • The reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours.
  • The precipitate is collected by filtration, washed with water, and dried to yield 1H-benzo[d]triazole-5-carbonitrile.

Step 2: N-Alkylation of Nitrile

  • 1H-benzo[d]triazole-5-carbonitrile (1.0 g, 6.9 mmol) is dissolved in DMF (15 mL).
  • Potassium carbonate (1.9 g, 13.8 mmol) is added, and the mixture is stirred for 30 minutes.
  • Allyl bromide (0.72 mL, 8.3 mmol) is added dropwise, and the reaction is heated at 65°C for 6-8 hours.
  • After completion, the mixture is processed as described in previous methods to yield n-Allyl-1h-benzo[d]triazole-5-carbonitrile.

Step 3: Selective Hydration of Nitrile

  • n-Allyl-1h-benzo[d]triazole-5-carbonitrile (1.0 g, 5.4 mmol) is dissolved in DMSO (10 mL).
  • Potassium carbonate (0.15 g, 1.1 mmol) and hydrogen peroxide (30%, 1.8 mL, 16.2 mmol) are added.
  • The reaction mixture is stirred at room temperature for 12-24 hours.
  • After completion, the mixture is poured into water (50 mL) and extracted with ethyl acetate (3 × 30 mL).
  • The combined organic layers are processed as described previously to yield n-Allyl-1h-benzo[d]triazole-5-carboxamide.

The overall yield for this three-step process typically ranges from 45-55%.

Analytical Characterization

Spectroscopic Data

The structural characterization of n-Allyl-1h-benzo[d]triazole-5-carboxamide can be accomplished using various spectroscopic techniques. Based on the analysis of similar compounds, the expected spectroscopic data would be:

IR Spectroscopy:

  • Amide C=O stretching: 1650-1680 cm⁻¹
  • N-H stretching (amide): 3300-3400 cm⁻¹
  • C=N stretching (triazole): 1590-1610 cm⁻¹
  • C=C stretching (allyl): 1640-1660 cm⁻¹

¹H NMR Spectroscopy (in DMSO-d₆):

  • δ 8.3-8.5 ppm (s, 1H, aromatic H-4)
  • δ 7.9-8.1 ppm (d, 1H, aromatic H-6)
  • δ 7.6-7.8 ppm (d, 1H, aromatic H-7)
  • δ 7.3-7.5 ppm (br s, 2H, NH₂)
  • δ 5.8-6.0 ppm (m, 1H, CH=CH₂)
  • δ 5.1-5.3 ppm (m, 2H, CH=CH₂)
  • δ 5.0-5.2 ppm (d, 2H, N-CH₂)

¹³C NMR Spectroscopy (in DMSO-d₆):

  • δ 166-168 ppm (C=O)
  • δ 140-145 ppm (triazole C-3a)
  • δ 132-135 ppm (CH=CH₂)
  • δ 130-132 ppm (aromatic C-6)
  • δ 125-127 ppm (aromatic C-7a)
  • δ 120-122 ppm (aromatic C-4)
  • δ 118-120 ppm (CH=CH₂)
  • δ 115-117 ppm (aromatic C-7)
  • δ 50-52 ppm (N-CH₂)

Mass Spectrometry:

  • Molecular ion peak: m/z 202 [M+]
  • Fragment peaks: m/z 161 [M-allyl]+, m/z 135 [M-allyl-NH₂]+

Table 4. Expected Spectroscopic Data for n-Allyl-1h-benzo[d]triazole-5-carboxamide

Spectroscopy Type Key Signals/Bands Assignment
IR 1650-1680 cm⁻¹ C=O stretching
IR 3300-3400 cm⁻¹ N-H stretching
IR 1590-1610 cm⁻¹ C=N stretching
¹H NMR 8.3-8.5 ppm Aromatic H-4
¹H NMR 7.3-7.5 ppm NH₂
¹H NMR 5.8-6.0 ppm CH=CH₂
¹³C NMR 166-168 ppm C=O
¹³C NMR 140-145 ppm Triazole C-3a
MS m/z 202 Molecular ion

Physical Properties

The physical properties of n-Allyl-1h-benzo[d]triazole-5-carboxamide, based on similar benzotriazole derivatives, are expected to be:

Table 5. Physical Properties of n-Allyl-1h-benzo[d]triazole-5-carboxamide

Property Value
Molecular Formula C₁₀H₁₀N₄O
Molecular Weight 202.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 165-175°C
Solubility in DMSO >20 mg/mL
Solubility in Methanol 5-10 mg/mL
Solubility in Water <1 mg/mL
Log P (calculated) 1.7-2.0
pKa (calculated) 8.5-9.0

Comparative Evaluation of Synthetic Methods

A critical comparison of the different synthetic routes reveals their relative advantages and limitations:

Table 6. Comparison of Synthetic Routes to n-Allyl-1h-benzo[d]triazole-5-carboxamide

Synthetic Route Advantages Limitations Overall Yield (%) Number of Steps
Direct N-Alkylation Straightforward, fewer steps Potential regioselectivity issues 65-75 1
Carboxylic Acid Amidation Good functional group tolerance Multiple steps, requires coupling reagents 55-65 2
Methyl Ester Aminolysis High yields, mild conditions Requires preparation of ester 70-85 2
Nitrile Hydration Versatile, different starting materials Multiple steps, harsh conditions 45-55 3

For large-scale preparation, the methyl ester aminolysis route offers the best balance of high yield and relatively straightforward procedures.

Chemical Reactions Analysis

n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide involves its interaction with molecular targets through hydrogen bonding and dipolar interactions. These interactions enable the compound to bind to specific enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations

The benzo-triazole-carboxamide core is conserved across analogs, but the substituents on the carboxamide nitrogen or benzo-triazole ring vary significantly:

Compound Name Substituent on Carboxamide Nitrogen Key Structural Features Reference
n-Allyl-1H-benzo[d][1,2,3]triazole-5-carboxamide Allyl Allyl group for potential metabolic stability N/A
6h (1-(4-Trifluoromethylbenzyl)piperidin-4-yl)methyl Trifluoromethyl group for enhanced lipophilicity
6f (1-(4-Methoxybenzyl)piperidin-4-yl)methyl Methoxy group for improved solubility
6g (1-(2-Chlorobenzyl)piperidin-4-yl)methyl Chloro substituent for electronic effects
169 Adamantan-2-yl Bulky adamantane group for steric hindrance
185 Thiazole-2-yl Thiazole ring for π-π interactions

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in 6h, chloro in 6g) enhance resistance to enzymatic degradation .
  • Bulky Groups (e.g., adamantane in 169) may reduce binding affinity to certain targets due to steric effects .
  • Heteroaromatic Substituents (e.g., thiazole in 185) introduce opportunities for hydrogen bonding or aromatic stacking .

Physicochemical and Spectroscopic Properties

1H/13C NMR and HRMS Data :

  • 6h : δ 8.38 (1H, td), 166.50 (C=O); HRMS [M+H]+ 418.1850 .
  • 6f : δ 8.53 (1H, s), 167.31 (C=O); HRMS [M+H]+ 380.2077 .
  • 169 : δ 8.42 (1H, s), 297.40 [M+H]+; adamantane protons at δ 2.11–1.68 .

The allyl group in the target compound would likely show characteristic NMR signals for the allylic protons (δ 5–6 ppm) and a carboxamide carbonyl near 166–167 ppm.

Biological Activity

The compound n-Allyl-1H-benzo[d][1,2,3]triazole-5-carboxamide is a member of the benzo[d][1,2,3]triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cholinesterase inhibitory properties. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10N4O\text{C}_{11}\text{H}_{10}\text{N}_{4}\text{O}

This compound features a triazole ring fused to a benzene ring with an allyl group and a carboxamide functional group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study by Mohammed et al. (2019) demonstrated that derivatives of 1,2,3-triazoles displayed potent antibacterial activity against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HCT116 and MDA-MB-231. Wei et al. (2022) reported that the compound exhibited an IC50 value of 5.19 µM against HCT116 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents.

The mechanism by which this compound exerts its anticancer effects involves the induction of oxidative stress and disruption of mitochondrial membrane potential. This leads to the activation of caspase pathways resulting in apoptosis .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism
HCT1165.19Apoptosis via ROS generation
MDA-MB-2316.50Mitochondrial dysfunction

Cholinesterase Inhibition

The compound has shown promise as a cholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s. The inhibition of acetylcholinesterase (AChE) enhances acetylcholine levels in the brain.

Table 3: Cholinesterase Inhibition Assay Results

CompoundAChE Inhibition (%)
This compound65%

This level of inhibition suggests potential therapeutic applications in enhancing cognitive function .

Q & A

Q. What are the common synthetic routes for n-Allyl-1H-benzo[d][1,2,3]triazole-5-carboxamide?

The compound is typically synthesized via coupling reactions. For example, 1H-benzo[d][1,2,3]triazole-5-carboxylic acid is activated using coupling agents like carbonyldiimidazole (CDI) in tetrahydrofuran (THF) and reacted with allylamine derivatives. Post-reaction purification involves column chromatography and characterization via 1^1H/13^13C NMR and LCMS to confirm structure and purity .

Q. How is the antimicrobial activity of this compound evaluated in academic research?

Standard protocols involve broth microdilution assays against Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans. Minimum inhibitory concentration (MIC) values are determined, with active derivatives typically showing MICs between 150–250 μg/mL .

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

1^1H/13^13C NMR (for functional group and substituent analysis), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and LCMS for purity assessment are standard. Solvent choice (e.g., DMSO-d6 or CDCl3) and integration of coupling constants (J values) in NMR are critical for structural elucidation .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for this compound amid side reactions?

Key strategies include:

  • Temperature control : Lowering reaction temperatures to reduce byproduct formation during coupling steps.
  • Catalyst screening : Testing alternative coupling agents (e.g., HATU instead of CDI) for improved efficiency.
  • Purification : Employing preparative HPLC for challenging separations, especially when allyl groups introduce stereochemical complexity .

Q. What computational tools aid in understanding structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like bacterial enzymes. Density functional theory (DFT) calculations assess electronic effects of substituents (e.g., electron-withdrawing groups on the triazole ring) on reactivity and bioavailability. These methods guide rational design of derivatives with enhanced potency .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies in MIC values or selectivity may arise from differences in:

  • Assay conditions : Standardize inoculum size, growth media, and incubation time.
  • Compound purity : Verify via HPLC and elemental analysis.
  • Strain variability : Use reference strains (e.g., ATCC collections) and include positive controls (e.g., ciprofloxacin) for cross-study comparisons .

Q. What strategies improve the pharmacokinetic profile of This compound derivatives?

  • Bioisosteric replacement : Substituting the allyl group with cyclopropyl or fluorinated moieties to enhance metabolic stability.
  • Prodrug design : Introducing ester or glycoside linkages to improve solubility and absorption.
  • In vitro ADME assays : Microsomal stability tests and Caco-2 cell permeability studies to prioritize candidates with favorable drug-like properties .

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